Methyl 3-(1H-Pyrazol-1-yl)benzoat

Übersicht

Beschreibung

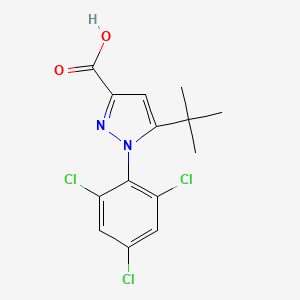

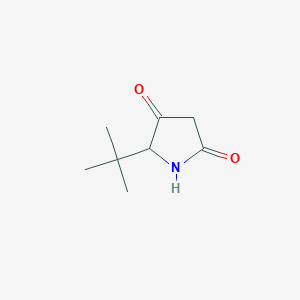

Methyl 3-(1H-pyrazol-1-yl)benzoate, also known as Methyl Pyrazolobenzoate, is an organic compound belonging to the class of pyrazolobenzoates. It is a white, crystalline solid with a molecular weight of 206.24 g/mol. It is soluble in water and ethanol and has a melting point of about 115 °C. Methyl Pyrazolobenzoate is an important intermediate for the synthesis of various drugs, dyes, and other organic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.

Wissenschaftliche Forschungsanwendungen

- Pyrazol-haltige Verbindungen, einschließlich Methyl 3-(1H-Pyrazol-1-yl)benzoat, zeigen starke antileishmaniale Wirkungen. Forscher haben Hydrazin-gekoppelte Pyrazole synthetisiert und ihre Aktivität gegen Leishmania aethiopica-Kliniken isoliert. Insbesondere Verbindung 13 zeigte eine überlegene Antipromastigot-Aktivität und übertraf Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat .

- Derivate von this compound sind auch vielversprechend als Antimalaria-Mittel. Verbindungen 14 und 15 zeigten eine signifikante Hemmung von Plasmodium berghei in vivo mit einer Unterdrückung von 70,2 % bzw. 90,4 % .

Antileishmaniale Aktivität

Antimalaria-Potenzial

Wirkmechanismus

Target of Action

Similar compounds have been evaluated as inhibitors of braf v600e , a protein kinase involved in cell growth and proliferation.

Mode of Action

Similar compounds have shown inhibitory activity against their targets, suggesting that methyl 3-(1h-pyrazol-1-yl)benzoate may also interact with its targets to inhibit their function .

Biochemical Pathways

Similar compounds have been shown to inhibit the braf v600e pathway, which plays a crucial role in cell growth and proliferation .

Result of Action

Similar compounds have shown inhibitory activity against their targets, leading to a decrease in cell growth and proliferation .

Safety and Hazards

While specific safety and hazard data for “Methyl 3-(1H-pyrazol-1-yl)benzoate” were not found in the retrieved papers, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation .

Zukünftige Richtungen

Pyrazole-based ligands, including “Methyl 3-(1H-pyrazol-1-yl)benzoate”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on designing and optimizing more potent inhibitors based on the pyrazole derivatives skeleton .

Biochemische Analyse

Biochemical Properties

It is known that pyrazole derivatives, which Methyl 3-(1H-pyrazol-1-yl)benzoate is a part of, have shown diverse biological activities . The reactivity of pyrazole towards electrophiles is enhanced , which may suggest potential interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Some pyrazole derivatives have shown preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models .

Molecular Mechanism

It is known that pyrazole derivatives can form both linear and cyclic oligomers, depending on the type of solvent . This suggests that Methyl 3-(1H-pyrazol-1-yl)benzoate may have the ability to form complex structures, potentially influencing its interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a refrigerated environment , suggesting that it may degrade or lose its effectiveness over time if not properly stored.

Metabolic Pathways

Given the enhanced reactivity of pyrazole derivatives towards electrophiles , it is possible that Methyl 3-(1H-pyrazol-1-yl)benzoate may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

The ability of pyrazole derivatives to form complex structures may influence their transport and distribution.

Eigenschaften

IUPAC Name |

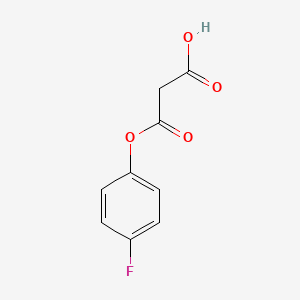

methyl 3-pyrazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-5-10(8-9)13-7-3-6-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFWFAVDUMMRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-3-phenyl-1-indanone](/img/structure/B2517546.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)

![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)